![molecular formula C22H25N3O2S B12500003 4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12500003.png)
4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Attachment of Aromatic Rings: The aromatic rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various aryl halides, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted aromatic derivatives
Scientific Research Applications
4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methylphenethylamine: An organic compound with a similar aromatic structure but different functional groups.
2-(propan-2-yloxy)phenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its combination of a pyrimidine ring, sulfanyl group, and multiple aromatic rings
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-(2-propan-2-yloxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-13(2)27-18-8-6-5-7-17(18)20-19(15(4)23-22(28)25-20)21(26)24-16-11-9-14(3)10-12-16/h5-13,20H,1-4H3,(H,24,26)(H2,23,25,28) |
InChI Key |
OOCHAHXAYRQDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


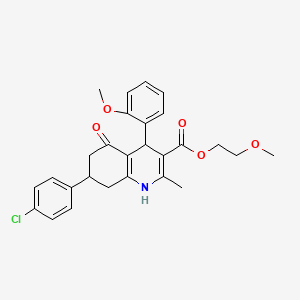
![Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499926.png)
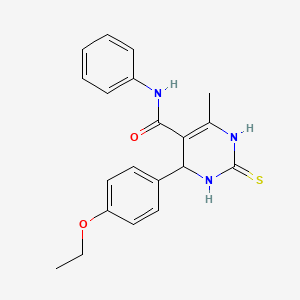
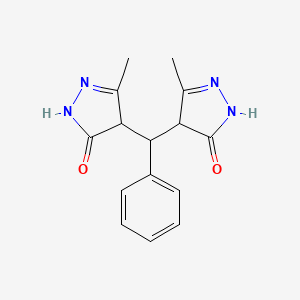
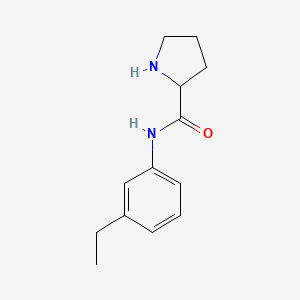
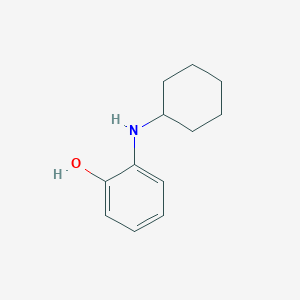

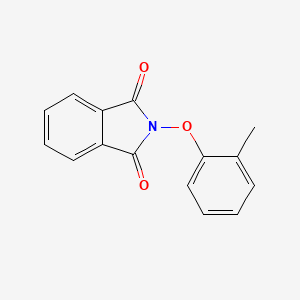
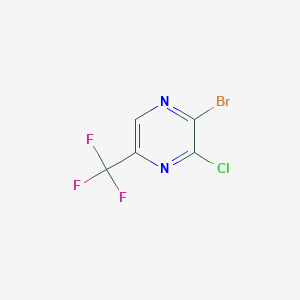
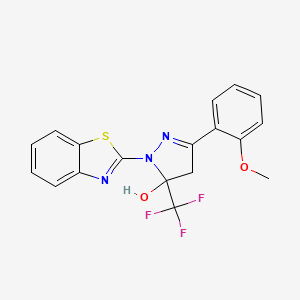
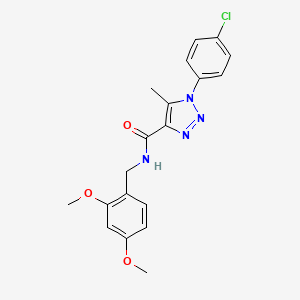
![4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2(1H)-one](/img/structure/B12500011.png)
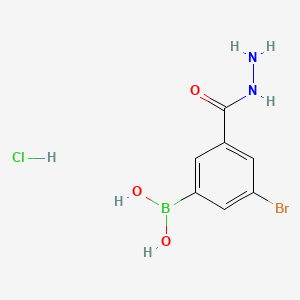
![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)
